molecular formula C11H11NO B1341430 1-ethyl-1H-indole-6-carbaldehyde CAS No. 854778-47-5

1-ethyl-1H-indole-6-carbaldehyde

Cat. No.: B1341430
CAS No.: 854778-47-5
M. Wt: 173.21 g/mol
InChI Key: QHIHTPLDGRVFKT-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and an aldehyde group at the sixth position. The structure of this compound makes it an interesting subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-ethylindole using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the desired position on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity . The indole ring can also participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-6-carbaldehyde
  • 1-Ethyl-1H-indole-3-carbaldehyde
  • 1-Methyl-1H-indole-3-carbaldehyde

Comparison: 1-Ethyl-1H-indole-6-carbaldehyde is unique due to the position of the aldehyde group at the sixth position on the indole ring. This structural feature can influence its reactivity and biological activity compared to similar compounds with the aldehyde group at different positions. For example, 1-ethyl-1H-indole-3-carbaldehyde may exhibit different reactivity in electrophilic substitution reactions due to the electronic effects of the substituents .

Properties

IUPAC Name

1-ethylindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIHTPLDGRVFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589406
Record name 1-Ethyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854778-47-5
Record name 1-Ethyl-1H-indole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854778-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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